



Application Note: High-Performance Liquid Chromatography for the Analysis of Terazosin

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Introduction

Terazosin is a selective alpha-1 antagonist used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. Highperformance liquid chromatography (HPLC) is a widely used technique for the analysis of Terazosin due to its specificity, sensitivity, and robustness. This application note details the established HPLC conditions for the successful separation and quantification of Terazosin.

Chromatographic Conditions

Two primary reversed-phase HPLC methods are summarized below, including the United States Pharmacopeia (USP) recommended method and an alternative method for comprehensive analysis.

Table 1: USP Method for Terazosin Assay



Parameter	Condition
Column	L7 packing (Octylsilane C8), 4.6 mm x 25 cm
Mobile Phase	Filtered and degassed mixture of pH 3.2 Citrate buffer and acetonitrile (1685:315, v/v)[1]
Flow Rate	Not specified in the provided abstract, typically 1.0-1.5 mL/min for similar methods
Detection Wavelength	254 nm[2]
Injection Volume	Approximately 20 μL[2]
Column Temperature	Maintained at about 30 °C[1]

Table 2: Alternative RP-HPLC Method

Parameter	Condition
Column	Purospher® STAR RP-8 endcapped, 250 x 4.6 mm, 5 μ m[1]
Mobile Phase	pH 3.2 Citrate buffer and acetonitrile (1685:315, v/v)[1]
Flow Rate	Not specified, typically 1.0-1.5 mL/min
Detection Wavelength	254 nm[2]
Injection Volume	Not specified, typically 10-20 μL
Column Temperature	30 °C[1]

Experimental Protocols

- 1. Preparation of pH 3.2 Citrate Buffer
- Dissolve 12.0 g of sodium citrate dihydrate and 28.5 g of anhydrous citric acid in 1.95 L of water.[1]
- Adjust the pH to 3.2 ± 0.1 with either anhydrous citric acid or sodium citrate.[1]



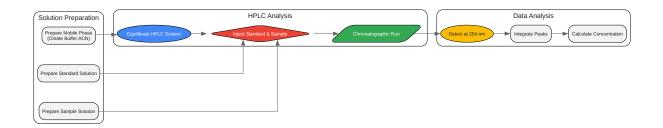
- Dilute with water to a final volume of 2.0 L and mix thoroughly.[1]
- 2. Preparation of Mobile Phase
- Prepare a mixture of the pH 3.2 Citrate buffer and acetonitrile in a ratio of 1685:315 (v/v).[1]
- Filter the mobile phase through a 0.45 μm or finer porosity membrane filter.
- Degas the mobile phase using a suitable method such as sonication or vacuum degassing before use.
- 3. Standard Stock Preparation
- Accurately weigh about 100 mg of USP Terazosin Hydrochloride RS and transfer it to a 200mL volumetric flask.[2]
- Dissolve in and dilute to volume with the Mobile phase. Mix well. This yields a concentration
 of about 0.5 mg/mL.[1]
- 4. Standard Preparation
- Transfer 10.0 mL of the Standard stock preparation into a 50-mL volumetric flask.[1]
- Dilute to volume with the Mobile phase and mix.
- Transfer 10.0 mL of this solution into a 100-mL volumetric flask.[1]
- Dilute to volume with the Mobile phase and mix.
- 5. Assay Stock Preparation
- Accurately weigh about 100 mg of the Terazosin Hydrochloride sample and transfer it to a 200-mL volumetric flask.[2]
- Dissolve in and dilute to volume with the Mobile phase. Mix well.[2]
- 6. Assay Preparation
- Transfer 10.0 mL of the Assay stock preparation into a 50-mL volumetric flask.



- Dilute to volume with the Mobile phase and mix.
- Transfer 10.0 mL of this solution into a 100-mL volumetric flask.[2]
- Dilute to volume with the Mobile phase and mix.[2]
- 7. Chromatographic Procedure
- Separately inject equal volumes (about 20 μL) of the Standard preparation and the Assay preparation into the chromatograph.[2]
- Record the chromatograms for about 45 minutes.[2]
- Measure the peak responses for the major peaks.
- 8. System Suitability
- Chromatograph the Standard preparation and record the peak responses.
- The column efficiency should not be less than 12,000 theoretical plates.[1]
- The tailing factor for the Terazosin peak should be not less than 0.9 and not more than 1.3. [1]
- The relative standard deviation for replicate injections should not be more than 0.9%.[1]

Visualizations





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Caption: Workflow for Terazosin Analysis by HPLC.

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References

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